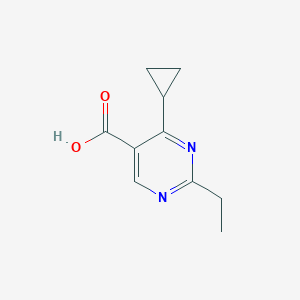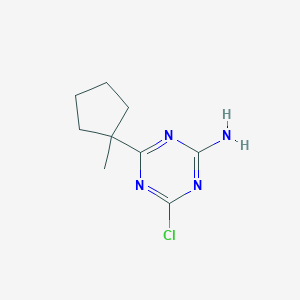
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the 4-position, a 1-methylcyclopentyl group at the 6-position, and an amine group at the 2-position of the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methylcyclopentylamine and 4-chloro-1,3,5-triazine.
Reaction: The 1-methylcyclopentylamine is reacted with 4-chloro-1,3,5-triazine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amine and triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are substituted triazine derivatives.
Oxidation and Reduction Reactions: The products depend on the specific oxidation or reduction reaction performed.
Hydrolysis: The major products are amine and triazine derivatives.
Applications De Recherche Scientifique
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1,3,5-triazine: A precursor in the synthesis of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine.
1-Methylcyclopentylamine: Another precursor used in the synthesis.
Other Triazine Derivatives: Compounds such as 2,4,6-trichloro-1,3,5-triazine and 2-amino-4,6-dichloro-1,3,5-triazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a 1-methylcyclopentyl group, and an amine group makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13ClN4 |
|---|---|
Poids moléculaire |
212.68 g/mol |
Nom IUPAC |
4-chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13ClN4/c1-9(4-2-3-5-9)6-12-7(10)14-8(11)13-6/h2-5H2,1H3,(H2,11,12,13,14) |
Clé InChI |
XZIMKANRMWGWAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)C2=NC(=NC(=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


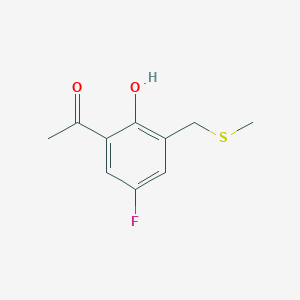
amine](/img/structure/B13181824.png)

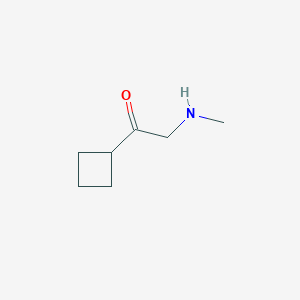
![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)
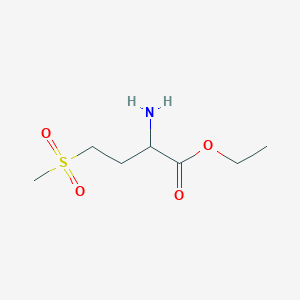
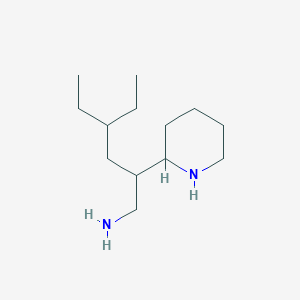
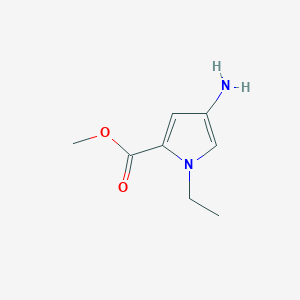
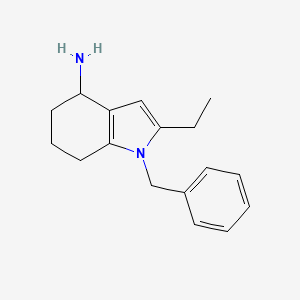
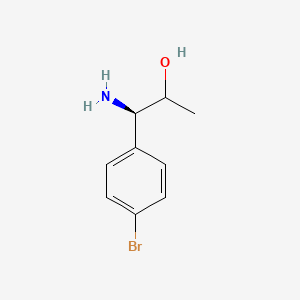
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
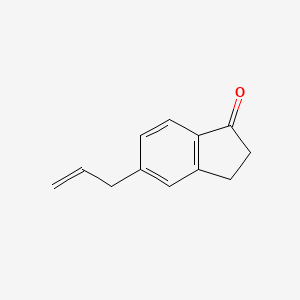
![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)
